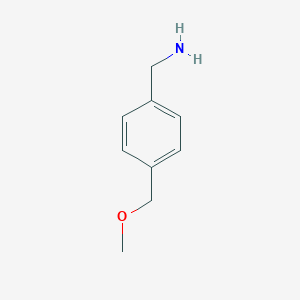

(4-(Methoxymethyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-(methoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODLUZCGKXCOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588548 | |

| Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132719-05-2 | |

| Record name | 4-(Methoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132719-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(methoxymethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Methoxymethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (4-(Methoxymethyl)phenyl)methanamine, a key building block in pharmaceutical and materials science. The following sections detail the most common and effective methodologies, including reductive amination and nitrile reduction, complete with experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Routes

The synthesis of this compound is predominantly achieved through two main strategies: the reductive amination of 4-(methoxymethyl)benzaldehyde and the reduction of 4-(methoxymethyl)benzonitrile. Both pathways offer viable routes to the target compound, with the choice of method often depending on the availability of starting materials, scalability, and desired purity.

Route 1: Reductive Amination of 4-(Methoxymethyl)benzaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this route, 4-(methoxymethyl)benzaldehyde is reacted with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired primary amine.

Experimental Protocol:

A general procedure for the reductive amination of a substituted benzaldehyde involves the use of a palladium catalyst and a hydrogen source.

Materials:

-

4-(Methoxymethyl)benzaldehyde

-

Aqueous ammonia (25-28%)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 4-(methoxymethyl)benzaldehyde (1.0 eq) in methanol.

-

To this solution, add aqueous ammonia (4.0 eq).

-

Carefully add 10% Pd/C catalyst (typically 2-5 mol%).

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (a balloon can be used for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-24 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

To the residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Route 2: Reduction of 4-(Methoxymethyl)benzonitrile

The reduction of a nitrile group is a direct and efficient method for the synthesis of primary amines. Various reducing agents can be employed for this transformation, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Experimental Protocol (using Lithium Aluminum Hydride):

Materials:

-

4-(Methoxymethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

-

Dissolve 4-(methoxymethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether or THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of benzylamine derivatives via the described routes. Please note that specific yields for this compound may vary depending on the exact reaction conditions and scale.

| Parameter | Reductive Amination of Aldehyde | Reduction of Nitrile (LiAlH₄) |

| Starting Material | 4-(Methoxymethyl)benzaldehyde | 4-(Methoxymethyl)benzonitrile |

| Key Reagents | NH₃, Pd/C, H₂ | LiAlH₄ |

| Solvent | Methanol | Anhydrous Diethyl Ether or THF |

| Reaction Temperature | Room Temperature | 0 °C to Reflux |

| Typical Reaction Time | 3 - 24 hours | 2 - 6 hours |

| Reported Yield Range | 60 - 90% | 70 - 95% |

| Purity (after purification) | >98% | >98% |

Alternative Synthesis Routes

While reductive amination and nitrile reduction are the most common methods, other classical amine syntheses can be considered for the preparation of this compound.

-

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 4-(chloromethyl)-1-(methoxymethyl)benzene, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. This route is advantageous for avoiding over-alkylation but requires the synthesis of the corresponding alkyl halide.

-

Hofmann Rearrangement: Starting from 4-(methoxymethyl)benzamide, the Hofmann rearrangement using a reagent like N-bromosuccinimide and a base can yield the desired amine with one less carbon atom. This requires the preparation of the corresponding amide from the carboxylic acid or nitrile.

-

Leuckart Reaction: This reductive amination method uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source. It typically requires high temperatures (120-185 °C). The reaction proceeds via an N-formyl intermediate which is then hydrolyzed to the primary amine.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the primary synthesis routes.

Caption: Primary synthetic routes to this compound.

Caption: Workflow for Reductive Amination.

Caption: Workflow for Nitrile Reduction.

An In-depth Technical Guide to the Physicochemical Properties of (4-(methoxymethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(methoxymethyl)phenyl)methanamine is a primary amine containing a benzyl group substituted with a methoxymethyl moiety. Its chemical structure suggests potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Understanding its physicochemical properties is fundamental for its handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential, yet currently undocumented, biological relevance.

Core Physicochemical Properties

The physicochemical data for this compound is summarized in the table below. It is important to note that several of these values are predicted based on computational models due to a lack of experimentally determined data in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Boiling Point | 125-130 °C (at 12 Torr) (Predicted) | [1][2] |

| Melting Point | Not available | |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 9.05 ± 0.10 (Predicted) | [1] |

| Solubility | As a primary amine with a moderate carbon count, it is expected to be soluble in organic solvents.[3] Its solubility in water is likely limited but may increase in acidic conditions due to the formation of the corresponding ammonium salt.[3] | |

| CAS Number | 132719-05-2 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of liquid amines are provided below. These are general procedures and may require optimization for this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Materials:

-

Thiele tube or similar heating apparatus (e.g., melting point apparatus with boiling point capillaries)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube, sealed at one end

-

Heating oil (e.g., mineral oil)

-

Sample of this compound

Procedure:

-

Attach the small test tube containing 0.2-0.3 mL of the amine to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a capillary tube, with the sealed end up, into the test tube containing the amine.

-

Immerse the assembly in a Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the top of the test tube.

-

Heat the side arm of the Thiele tube gently with a microburner or on a hot plate.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its mass (m₁).

-

Fill the pycnometer with the amine and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the volume of the amine to the calibration mark of the pycnometer, ensuring no air bubbles are present.

-

Dry the outside of the pycnometer and measure its mass (m₂).

-

The mass of the amine is m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the amine by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the conjugate acid of the amine, can be determined by potentiometric titration with a strong acid.

Materials:

-

pH meter with a glass electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

A known concentration of the amine solution in water or a suitable solvent mixture.

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume and concentration of the amine solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the amine solution.

-

Add the standardized HCl solution from the burette in small, precise increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of acid added.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

Determination of Solubility (Qualitative)

A qualitative assessment of solubility in various solvents is a crucial first step.

Materials:

-

Test tubes

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, diethyl ether, acetone)

-

Vortex mixer or stirring rod

-

Sample of this compound

Procedure:

-

Add approximately 0.1 mL of the amine to 2 mL of each solvent in separate test tubes.

-

Stir or vortex each mixture vigorously for a set period.

-

Observe whether the amine dissolves completely, is partially soluble, or is insoluble.

-

For the aqueous solutions, the pH can be tested with pH paper to observe the basic nature of the amine.[3]

-

In the case of insolubility in water, the subsequent complete dissolution in 5% HCl indicates the basic nature of the amine and the formation of a soluble salt.[3]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a liquid amine like this compound.

Caption: Workflow for the physicochemical characterization of an amine.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any specific information regarding the biological activity or involvement in signaling pathways for this compound. Its structural similarity to other benzylamine derivatives suggests that it could potentially interact with various biological targets, but this remains to be experimentally verified. Researchers investigating this compound would be exploring novel biological functions.

Conclusion

This technical guide provides a summary of the currently available physicochemical properties of this compound. While some key experimental data points, such as melting point and quantitative solubility, are not yet reported in the literature, the provided predicted values and general experimental protocols offer a solid foundation for researchers. The absence of information on its biological activity highlights an opportunity for new avenues of investigation in drug discovery and chemical biology. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

References

(4-(Methoxymethyl)phenyl)methanamine CAS number and structure

CAS Number: 132719-05-2

Abstract

This technical guide provides a comprehensive overview of (4-(Methoxymethyl)phenyl)methanamine, a versatile building block for chemical synthesis. The document details its chemical structure, physical properties, and plausible synthetic routes. Furthermore, it explores its potential applications in the fields of medicinal chemistry and drug development, based on the functionalities present in the molecule. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound, also known as 4-(methoxymethyl)benzylamine, is a primary amine containing a methoxymethyl-substituted benzene ring. Its unique structure, combining a reactive amino group with a lipophilic methoxymethyl substituent, makes it a valuable intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available information on this compound and to propose potential avenues for its utilization in research and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzylamine core with a methoxymethyl group at the para position of the benzene ring.

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol

Structure:

A summary of the predicted and available physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 132719-05-2 | Chemical Suppliers |

| Molecular Formula | C₉H₁₃NO | PubChem |

| Molecular Weight | 151.21 g/mol | PubChem |

| Boiling Point | 125-130 °C at 12 Torr | ChemicalBook |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| SMILES | COCC1=CC=C(C=C1)CN | PubChem |

| InChI | InChI=1S/C9H13NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 | PubChem |

Synthesis Protocols

Reductive Amination of 4-(Methoxymethyl)benzaldehyde

This is a common and high-yielding method for the synthesis of benzylamines. The reaction proceeds via the formation of an imine intermediate from the corresponding aldehyde and ammonia, which is then reduced in situ.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(methoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol; 1.5-2 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄; 1.5-2 equivalents) portion-wise.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

A logical workflow for this synthesis is depicted in the following diagram.

Caption: Reductive Amination Workflow.

Reduction of 4-(Methoxymethyl)benzonitrile

Another viable route is the reduction of the corresponding nitrile. This can be achieved using various reducing agents.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methoxymethyl)benzonitrile (1 equivalent) in a dry ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Reduction: Add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄; 1.5-2 equivalents) in the same solvent dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Purification: Filter the resulting aluminum salts and wash the filter cake with the reaction solvent. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

A diagram illustrating the logical relationship in this synthesis is provided below.

Caption: Nitrile Reduction Synthesis Pathway.

Potential Applications in Drug Development

While there are no specific drugs in the market that are direct derivatives of this compound, its structural motifs are of significant interest in medicinal chemistry.

-

Benzylamine Scaffold: The benzylamine moiety is a common pharmacophore found in a wide range of biologically active compounds. It can act as a key interacting element with various biological targets, including enzymes and receptors.

-

Methoxymethyl Group: The methoxymethyl group can modulate the physicochemical properties of a molecule. It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the ether linkage is generally stable to metabolic degradation.

Given these features, this compound can be considered a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as:

-

CNS Agents: The lipophilic nature imparted by the methoxymethyl group could be advantageous for designing molecules that can cross the blood-brain barrier.

-

Enzyme Inhibitors: The primary amine can be functionalized to introduce groups that can interact with the active sites of various enzymes.

-

Receptor Ligands: The aromatic ring and the amino group can be modified to design ligands for a variety of receptors.

Conclusion

This compound is a chemical intermediate with significant potential for applications in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided an overview of its chemical properties and has proposed detailed protocols for its synthesis. The structural features of this compound make it an attractive starting material for the development of novel molecules with potential therapeutic value. Further research into the biological activities of its derivatives is warranted.

Navigating the Spectral Landscape of (4-(methoxymethyl)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-(methoxymethyl)phenyl)methanamine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and analysis of structurally analogous compounds. This guide also outlines comprehensive experimental protocols for acquiring high-quality NMR data and visualizes the logical workflow of NMR-based structure elucidation.

Predicted ¹H and ¹³C NMR Data

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For this compound, the electron-donating nature of the methoxymethyl and aminomethyl substituents, along with their positions on the aromatic ring, dictates the spectral features. The following tables summarize the predicted chemical shifts, multiplicities, and assignments for the protons and carbons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH₂OCH₃) |

| ~4.45 | Singlet | 2H | -CH₂OCH₃ |

| ~3.80 | Singlet | 2H | -CH₂NH₂ |

| ~3.35 | Singlet | 3H | -OCH₃ |

| ~1.60 | Singlet (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | Ar-C (ipso, attached to -CH₂NH₂) |

| ~137.5 | Ar-C (ipso, attached to -CH₂OCH₃) |

| ~128.8 | Ar-CH (ortho to -CH₂NH₂) |

| ~128.5 | Ar-CH (ortho to -CH₂OCH₃) |

| ~74.0 | -CH₂OCH₃ |

| ~58.0 | -OCH₃ |

| ~45.5 | -CH₂NH₂ |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended:

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar aromatic amines.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

For ¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

For ¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is recommended.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized.

-

Acquisition Parameters:

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: Apply a Fourier transform to the FID with a line broadening factor of 1-2 Hz. Phase and baseline correct the spectrum.

Visualization of the NMR Structure Elucidation Workflow

The process of determining the chemical structure of a molecule from its NMR spectra follows a logical workflow. This process can be visualized to better understand the relationships between different types of NMR data and the final structural assignment.

Caption: A flowchart illustrating the typical workflow for elucidating a chemical structure using NMR spectroscopy.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and the methodologies required to obtain and interpret such data. The provided protocols and workflow visualization serve as a valuable resource for researchers engaged in the synthesis and characterization of novel chemical entities.

Solubility Profile of (4-(methoxymethyl)phenyl)methanamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (4-(methoxymethyl)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data, this document presents a combination of qualitative experimental findings for the target compound and quantitative data for structurally similar molecules, benzylamine and anisole, to establish a reliable solubility profile. A detailed, generalized experimental protocol for determining the solubility of liquid amines in organic solvents is provided to enable researchers to ascertain precise values for their specific applications. Furthermore, this guide illustrates the cyclooxygenase-2 (COX-2) signaling pathway, a critical target for anti-inflammatory drugs, for which this compound is a valuable precursor. A representative experimental workflow for the synthesis of a pyrimidine-based COX-2 inhibitor is also presented.

Introduction

This compound, also known as 4-methoxybenzylamine, is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motifs are present in a variety of pharmacologically active compounds. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a detailed technical resource on the solubility of this compound, alongside practical experimental methodologies and relevant biological context.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, qualitative assessments and data from structurally related compounds provide valuable insights into its solubility profile.

This compound is qualitatively described as having good solubility in common organic solvents such as ethanol, ether, and dichloromethane, and is also soluble in chloroform and methanol.[1][2] One source indicates it is highly soluble in water.[3][4] A calculated water solubility of 9.42 mg/mL has been reported.

To provide a more quantitative perspective, the following tables summarize the solubility of two structurally related compounds: benzylamine (the parent amine without the methoxymethyl group) and anisole (which has a methoxy group on the benzene ring but lacks the aminomethyl group). This data can be used to estimate the solubility of this compound, considering the contributions of the polar amine group and the ether linkage.

Table 1: Solubility of this compound and Related Compounds in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| This compound | Water | Highly Soluble[3][4] / 9.42 mg/mL | Not Specified | Calculated value |

| Ethanol | Good solubility[1][2] | Not Specified | Qualitative | |

| Diethyl Ether | Good solubility[1][2] | Not Specified | Qualitative | |

| Dichloromethane | Good solubility[1][2] | Not Specified | Qualitative | |

| Chloroform | Soluble[3] | Not Specified | Qualitative | |

| Methanol | Soluble[3] | Not Specified | Qualitative | |

| Benzylamine (analog) | Water | Miscible[4][5] | 20 | Experimental |

| Ethanol | Miscible[5][6] | Not Specified | Experimental | |

| Diethyl Ether | Miscible[5][6] | Not Specified | Experimental | |

| Acetone | Very Soluble[5][6] | Not Specified | Experimental | |

| Benzene | Soluble[5][6] | Not Specified | Experimental | |

| Chloroform | Slightly Soluble[5] | Not Specified | Experimental | |

| Anisole (analog) | Water | ~0.01 g/100 mL[3] | 25 | Experimental |

| Ethanol | Soluble[7][8] | Not Specified | Experimental | |

| Diethyl Ether | Soluble[7] | Not Specified | Experimental | |

| Acetone | Soluble[3][8] | Not Specified | Experimental | |

| Chloroform | Soluble[3] | Not Specified | Experimental | |

| Benzene | Soluble[3] | Not Specified | Experimental |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a liquid amine, such as this compound, in an organic solvent.

Objective: To determine the concentration of a saturated solution of the amine in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., ethanol, dichloromethane)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is ensured when a separate liquid phase of the amine remains after vigorous mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved amine to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets of the amine.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Remove the solvent by evaporation. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the amine to degrade.

-

Once the solvent is completely evaporated, reweigh the vial containing the amine residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved amine by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL) or in other desired units.

-

Signaling Pathway and Experimental Workflow

This compound is a valuable building block in the synthesis of various pharmaceuticals, notably in the creation of pyrimidine-based selective COX-2 inhibitors.[3][9]

Cyclooxygenase-2 (COX-2) Signaling Pathway in Inflammation

The COX-2 enzyme is a key mediator of the inflammatory response.[1] Its signaling pathway is a critical target for anti-inflammatory drugs. The following diagram illustrates the simplified COX-2 signaling cascade.

Caption: Simplified COX-2 signaling pathway in inflammation.

Representative Experimental Workflow: Synthesis of a Pyrimidine-based COX-2 Inhibitor

The following diagram outlines a generalized workflow for the synthesis of a pyrimidine-based COX-2 inhibitor, a class of molecules for which this compound can serve as a key precursor.

Caption: Generalized workflow for pyrimidine-based COX-2 inhibitor synthesis.

Conclusion

This technical guide consolidates the available solubility information for this compound and provides a framework for its practical application in a research and development setting. While direct quantitative solubility data remains an area for future investigation, the provided qualitative data, analog comparisons, and detailed experimental protocol offer a solid foundation for scientists and professionals. The inclusion of the COX-2 signaling pathway and a representative synthetic workflow highlights the compound's significance in the development of anti-inflammatory therapeutics.

References

- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 2. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 3. CN101462970B - Process for synthesizing chiral methoxybenzylamine - Google Patents [patents.google.com]

- 4. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]

Commercial Availability and Technical Profile of (4-(methoxymethyl)phenyl)methanamine: A Guide for Researchers

For researchers, scientists, and drug development professionals, (4-(methoxymethyl)phenyl)methanamine and its salts are readily available as research chemicals from various commercial suppliers. This technical guide provides a consolidated overview of its chemical properties, synthesis, and analytical characterization based on available data for the compound and structurally similar molecules. While direct biological activity and specific drug development applications for this compound are not extensively documented in publicly available literature, this guide offers foundational information to support further investigation.

Physicochemical Properties and Commercial Variants

This compound is a primary amine featuring a phenyl ring substituted with a methoxymethyl group at the para position. It is commercially available in its free base form as well as hydrochloride (HCl) and dihydrochloride salts, which may offer improved stability and handling characteristics. Key identifiers and properties are summarized below.

| Property | This compound | This compound hydrochloride | This compound dihydrochloride |

| CAS Number | 132719-05-2 | 1956365-30-2 | Not Available |

| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | C₉H₁₅Cl₂NO |

| Molecular Weight | 151.21 g/mol | 187.67 g/mol | 224.13 g/mol |

| Boiling Point | 125-130 °C @ 12 Torr[1] | Not Available | Not Available |

| Predicted Density | 1.017 g/cm³[1] | Not Available | Not Available |

Synthesis and Purification

General Synthetic Workflow

Figure 1. A generalized workflow for the synthesis of this compound via reduction of the corresponding benzonitrile.

Experimental Protocol: A Representative Synthesis of a Substituted Benzylamine

The following protocol for the synthesis of a related compound, N-(4-Methoxybenzyl)-3-phenylpropylamine, illustrates the key steps that could be adapted for the synthesis of this compound.[2]

Step 1: Formation of the Sulfonamide

-

To a solution of 4-methoxybenzylamine (49.6 mmol) and triethylamine (49.6 mmol) in dichloromethane (100 mL) at 0 °C, 2-nitrobenzenesulfonyl chloride (45.1 mmol) is added.

-

The reaction is stirred, warmed to room temperature, and then quenched with 1N hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated to yield the crude sulfonamide, which is then recrystallized.

Step 2: N-Alkylation

-

The sulfonamide (31.0 mmol) is dissolved in anhydrous dimethylformamide (40 mL) with potassium carbonate (93.1 mmol).

-

3-phenylpropyl bromide (34.1 mmol) is added, and the mixture is heated.

-

After cooling, the reaction is diluted with water and extracted with ether.

-

The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Step 3: Deprotection

-

To a solution of the N-alkylated sulfonamide (30.6 mmol) in acetonitrile (20 mL), a solution of potassium thiophenoxide (prepared from thiophenol and potassium carbonate) is added.

-

The reaction mixture is heated, then cooled and worked up by extraction.

-

The final product is purified by bulb-to-bulb distillation.

Purification: Purification of the final amine product can be achieved by vacuum distillation or column chromatography on silica gel.[3][4]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the target compound is not published, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.[5][6]

Expected ¹H NMR Spectral Features:

-

A singlet for the methoxy (CH₃O-) protons.

-

A singlet for the benzylic methylene (Ar-CH₂-O-) protons.

-

A singlet for the aminomethyl (Ar-CH₂-N-) protons.

-

A set of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

A signal for the methoxy carbon.

-

A signal for the benzylic methylene carbon attached to oxygen.

-

A signal for the aminomethyl carbon.

-

Four signals in the aromatic region corresponding to the substituted and unsubstituted carbons of the phenyl ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purity analysis of this compound and related compounds.

General HPLC Method Parameters (based on similar compounds): [7][8]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or phosphoric acid).

-

Detection: UV detection at a wavelength appropriate for the phenyl chromophore (e.g., 220-280 nm).

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The predicted monoisotopic mass is 151.0997 g/mol .[9] Common ionization techniques such as electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 152.1070.[9]

Potential Applications in Research and Drug Development

While there is a lack of specific studies on the biological activity of this compound, its structural motifs are present in various biologically active molecules. Benzylamine and related structures are known to interact with a range of biological targets. For instance, some substituted benzylamines exhibit activity as monoamine oxidase (MAO) inhibitors, while others are precursors for the synthesis of more complex pharmacologically active compounds.[10]

The methoxymethylphenyl moiety is also found in compounds investigated for various therapeutic effects. For example, derivatives of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid have been evaluated for their role in regulating lipid accumulation via AMPK activation.[11] Additionally, some substituted amphetamine derivatives containing methoxy groups on the phenyl ring are known to act as potent agonists of serotonin receptors.[12]

Given its structure, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of novel compounds targeting a variety of receptors and enzymes. Further research is warranted to explore its potential pharmacological profile.

Conclusion

This compound is a commercially available research chemical with potential for use as a synthetic intermediate in drug discovery and development. This guide provides a summary of its known properties and outlines general procedures for its synthesis, purification, and analysis based on available scientific literature for related compounds. The lack of specific biological data for this compound highlights an opportunity for further investigation into its pharmacological properties and potential therapeutic applications. Researchers are encouraged to utilize the information presented herein as a foundation for their studies and to consult the cited literature for more detailed experimental conditions.

References

- 1. This compound CAS#: 132719-05-2 [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Methanone, [4-(methoxymethyl)phenyl]phenyl- | SIELC Technologies [sielc.com]

- 8. Separation of 1-(4-(Methoxymethyl)phenyl)ethan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 10. Buy (4-Ethoxyphenyl)(phenyl)methanamine hydrochloride | 879663-16-8 [smolecule.com]

- 11. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

- 12. DOx - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of (4-(methoxymethyl)phenyl)methanamine

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for (4-(methoxymethyl)phenyl)methanamine, a chemical intermediate used in various research and development applications. The information presented herein is intended for researchers, scientists, and professionals in the drug development field.

Chemical and Physical Properties

This compound, also known as 4-Methoxymethyl-benzylamine, is a substituted benzylamine derivative.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C9H13NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| CAS Number | 132719-05-2 | [1] |

| Boiling Point | 125-130 °C (at 12 Torr) | [1] |

| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.05 ± 0.10 (Predicted) | [1] |

| XlogP (predicted) | 0.4 | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information

Acute Toxicity

The compound is classified as harmful if swallowed (H302).[3] While specific LD50 values for this compound are not available, this classification suggests that ingestion of relatively small quantities may cause adverse health effects.

Irritation and Corrosivity

This compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Direct contact with the skin may lead to redness, itching, and inflammation. Contact with the eyes can cause significant irritation, pain, and potential damage.

Respiratory Sensitization

The compound may cause respiratory irritation (H335), leading to symptoms such as coughing and shortness of breath upon inhalation of dusts, fumes, or aerosols.[3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to classify this compound with respect to its carcinogenic, mutagenic, or reproductive toxicity potential. Studies on some related methoxybenzene compounds have suggested a potential for mutagenic, developmental, and reproductive toxicity, but direct evidence for the target compound is lacking.[4]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following are general methodologies that would be employed to assess the hazards associated with this compound.

Acute Oral Toxicity (OECD TG 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Procedure: A group of fasted female rats is dosed sequentially with the substance at a starting dose of 300 mg/kg body weight. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Depending on the outcome, further groups may be dosed at lower or higher fixed dose levels (5, 50, 300, or 2000 mg/kg).

-

Endpoint: The LD50 is estimated, and the substance is classified according to the GHS.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

-

Objective: To assess the skin irritation potential of the substance.

-

Procedure: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. After a defined exposure period, the cell viability is measured by enzymatic conversion of the vital dye MTT.

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

-

Objective: To assess the eye irritation potential of the substance.

-

Procedure: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. Cell viability is measured after exposure.

-

Endpoint: The substance is classified as an eye irritant based on the reduction in tissue viability.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area or if dusts/aerosols are generated.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Environmental Fate and Ecotoxicity

There is limited information available on the environmental fate and ecotoxicity of this compound. However, related halomethoxybenzenes are known to be pervasive in the atmosphere and can undergo long-range transport.[4] It is important to prevent the release of this compound into the environment. All waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical that requires careful handling due to its potential for acute toxicity and irritation. While detailed toxicological data is not extensively available, the provided GHS classification and information on related compounds underscore the importance of adhering to strict safety protocols. All personnel handling this substance should be thoroughly trained on its hazards and the necessary safety precautions. Further research into the specific toxicological and environmental properties of this compound is warranted to provide a more complete safety profile.

References

stability of (4-(methoxymethyl)phenyl)methanamine under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of (4-(methoxymethyl)phenyl)methanamine under various stress conditions, including thermal, oxidative, hydrolytic, and photolytic degradation. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide extrapolates information from studies on structurally similar compounds, such as benzylamine, 4-methoxybenzylamine, and anisole derivatives. The document outlines detailed experimental protocols for conducting forced degradation studies in accordance with ICH guidelines, presents potential degradation pathways, and offers a framework for developing stability-indicating analytical methods. All quantitative predictions are summarized in structured tables, and logical workflows are visualized using diagrams to aid researchers in designing and executing robust stability programs for this and related molecules.

Introduction

This compound is a primary amine containing a methoxymethyl-substituted phenyl group. Its structural features, specifically the benzylic amine and the methoxy ether linkage, suggest potential susceptibility to various degradation pathways. Understanding the intrinsic stability of this molecule is critical for the development of safe, effective, and stable pharmaceutical products. Forced degradation studies are essential to identify potential degradation products, elucidate degradation mechanisms, and develop validated, stability-indicating analytical methods.[1]

This guide synthesizes information on the stability of related chemical moieties to provide a predictive assessment of this compound's stability profile. The provided experimental protocols are based on established international guidelines and common practices in the pharmaceutical industry.[2]

Predicted Stability Profile

The stability of this compound is predicted to be influenced by its constituent functional groups: the primary benzylamine and the methoxymethyl ether on the phenyl ring.

-

Benzylamine Moiety: Primary amines, particularly benzylamines, are susceptible to oxidation, which can lead to the formation of imines and subsequently aldehydes.[3] They can also undergo reactions with atmospheric carbon dioxide.

-

Methoxymethylphenyl Moiety: The ether linkage in the methoxymethyl group may be susceptible to hydrolysis under acidic conditions. The benzene ring itself is generally stable but can be subject to photolytic degradation.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[2]

General Experimental Workflow

The overall process for conducting forced degradation studies is outlined below.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, both the amine and ether functionalities could be affected by pH.

-

Acidic Conditions:

-

Prepare a solution of this compound in 0.1 M hydrochloric acid at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

-

-

Neutral Conditions:

-

Prepare a solution of this compound in purified water at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw and analyze samples at the same time points as the acidic study.

-

-

Alkaline Conditions:

-

Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw samples at the specified time points.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

Analyze the samples by HPLC.

-

Oxidative Stability

The primary amine of the benzylamine moiety is a likely site for oxidation.

-

Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Add a sufficient volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples directly by HPLC.

Thermal Stability

Thermal degradation can occur in both the solid state and in solution.

-

Solid State:

-

Place a known amount of solid this compound in a controlled temperature chamber at 80°C.

-

Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

-

-

Solution State:

-

Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent.

-

Incubate the solution at 80°C, protected from light.

-

Withdraw and analyze samples at appropriate time points.

-

Photostability

Photostability testing should be conducted according to ICH Q1B guidelines. Aromatic amines are known to be susceptible to photodegradation.[4][5]

-

Expose the solid drug substance and a solution (e.g., 1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light by wrapping in aluminum foil and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted stability of this compound under various stress conditions, based on the behavior of similar compounds.

| Stress Condition | Reagent/Parameters | Predicted Stability | Potential Degradation Products |

| Hydrolytic | |||

| Acidic | 0.1 M HCl, 60°C | Likely to degrade | 4-(Hydroxymethyl)benzylamine, Formaldehyde, Methanol |

| Neutral | Water, 60°C | Likely stable | Minimal degradation expected |

| Alkaline | 0.1 M NaOH, 60°C | Likely stable | Minimal degradation expected |

| Oxidative | 3% H₂O₂, RT | Likely to degrade | (4-(methoxymethyl)phenyl)methanimine, 4-(methoxymethyl)benzaldehyde |

| Thermal | 80°C | Moderately stable | Oligomers, products of C-N bond cleavage |

| Photolytic | ICH Q1B | Potentially unstable | Colored degradants, products of oxidation and ring modification |

Potential Degradation Pathways

Based on the functional groups present in this compound, a plausible degradation pathway under oxidative and acidic conditions is proposed below.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of (4-(methoxymethyl)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on (4-(methoxymethyl)phenyl)methanamine. It delves into the core principles governing the reactivity and regioselectivity of this reaction, offering predictive insights and representative experimental protocols. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development who may encounter this or structurally similar scaffolds in their research.

Introduction to the Substrate and Reaction

This compound is a disubstituted benzene derivative featuring a methoxymethyl group (-CH₂OCH₃) and an aminomethyl group (-CH₂NH₂). The electrophilic aromatic substitution of this molecule is a complex process governed by the interplay of the electronic effects of these two substituents. Understanding these effects is crucial for predicting the outcome of various EAS reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

The conditions under which these reactions are performed, particularly the acidity of the medium, play a pivotal role in determining the nature of the directing effects and the overall reactivity of the aromatic ring.

Analysis of Substituent Effects

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene ring is dictated by the electronic properties of the substituents already present. These groups can be classified as activating or deactivating, and as ortho, para- or meta-directors.

The Methoxymethyl Group (-CH₂OCH₃)

The methoxymethyl group is generally considered a weak activating group and an ortho, para-director . Although the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), it is insulated from the aromatic ring by a methylene (-CH₂-) group. The overall effect is dominated by weak hyperconjugation and inductive donation from the methylene group, which slightly activates the ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to itself.

The Aminomethyl Group (-CH₂NH₂) and its Protonated Form (-CH₂NH₃⁺)

The directing effect of the aminomethyl group is highly dependent on the pH of the reaction medium.

-

Under Neutral or Basic Conditions: The aminomethyl group (-CH₂NH₂) is a weak activating group and an ortho, para-director . Similar to the methoxymethyl group, the nitrogen's lone pair is not in direct conjugation with the ring. Its influence is primarily due to a weak activating inductive effect.

-

Under Acidic Conditions: Most electrophilic aromatic substitutions are carried out in strongly acidic media. Under these conditions, the basic amino group is protonated to form the anilinium-like cation, -CH₂NH₃⁺. This group is strongly deactivating and a meta-director . The positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the entire ring towards electrophilic attack and directs the incoming electrophile to the meta position.

Combined Directing Effects

The substrate, this compound, has its two substituents in a para relationship. This means the positions ortho to the methoxymethyl group are meta to the aminomethyl group, and vice-versa.

Under the acidic conditions typical for most EAS reactions, the aminomethyl group will exist as the protonated -CH₂NH₃⁺ form. Therefore, the directing effects will be a competition between the ortho, para-directing methoxymethyl group and the meta-directing -CH₂NH₃⁺ group.

-

-CH₂OCH₃ directs to: positions 2 and 6 (ortho).

-

-CH₂NH₃⁺ (at position 4) directs to: positions 2 and 6 (meta to itself).

In this scenario, both groups direct the incoming electrophile to the same positions (2 and 6) . The methoxymethyl group activates these positions, while the protonated aminomethyl group deactivates the positions ortho and para to it (positions 3 and 5), making the positions meta to it (2 and 6) the least deactivated. This alignment of directing effects leads to a strong prediction of substitution at the positions ortho to the methoxymethyl group.

dot

Caption: Combined directing effects on the aromatic ring.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides representative experimental protocols for the primary EAS reactions on this compound. The quantitative data presented are estimations based on reactions of analogous compounds, such as p-xylene, toluene, and anisole, and should be considered as such.

Nitration

Nitration is expected to proceed readily under standard conditions (HNO₃/H₂SO₄), yielding predominantly the 2-nitro derivative.

Table 1: Predicted Isomer Distribution for the Nitration of this compound

| Isomer | Predicted Distribution |

| 2-nitro-4-(methoxymethyl)phenyl)methanamine | Major Product (>95%) |

| 3-nitro-4-(methoxymethyl)phenyl)methanamine | Minor Product (<5%) |

Experimental Protocol: Nitration

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 1.2 equivalents of concentrated sulfuric acid to 1.0 equivalent of this compound. To this cooled and stirring solution, slowly add a pre-cooled mixture of 1.1 equivalents of concentrated nitric acid and 1.1 equivalents of concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Isolation and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

dot

Caption: Workflow for the nitration reaction.

Halogenation

Halogenation (e.g., bromination or chlorination) is anticipated to show high regioselectivity for the 2-position.

Table 2: Predicted Isomer Distribution for the Bromination of this compound

| Isomer | Predicted Distribution |

| 2-bromo-4-(methoxymethyl)phenyl)methanamine | Major Product (>95%) |

| 3-bromo-4-(methoxymethyl)phenyl)methanamine | Minor Product (<5%) |

Experimental Protocol: Bromination

-

Reaction Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid in a flask protected from light.

-

Reagent Addition: Slowly add a solution of 1.05 equivalents of bromine in glacial acetic acid to the stirring solution at room temperature. A Lewis acid catalyst such as FeBr₃ can be used if higher reactivity is needed, but may not be necessary given the activated nature of the substrate.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine. Neutralize with a saturated solution of sodium bicarbonate.

-

Isolation and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.

Sulfonation

Sulfonation with fuming sulfuric acid is expected to yield the 2-sulfonic acid derivative. The reaction is reversible and can be controlled by the reaction conditions.

Table 3: Predicted Major Product for the Sulfonation of this compound

| Product |

| 2-((aminomethyl)-5-(methoxymethyl)benzenesulfonic acid) |

Experimental Protocol: Sulfonation

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, carefully add 1.0 equivalent of this compound to 3-4 equivalents of fuming sulfuric acid (oleum) at 0 °C.

-

Reaction: Slowly warm the mixture to room temperature and then heat to 40-50 °C for several hours. The reaction should be monitored by techniques such as NMR or HPLC by taking aliquots from the reaction mixture.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice. The sulfonic acid product may precipitate.

-

Isolation: Isolate the solid product by filtration. If the product is water-soluble, it can be isolated by salting out with sodium chloride, followed by filtration. The product is often purified by recrystallization from water or an aqueous ethanol mixture.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not recommended for substrates containing an amino group. The lone pair on the nitrogen atom of the aminomethyl group will complex with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a highly deactivating ammonium salt. This deactivation of the ring effectively prevents the Friedel-Crafts reaction from occurring.[1][2]

dot

Caption: Limitation of Friedel-Crafts reactions.

Applications in Drug Development

Substituted benzylamines are a common motif in medicinal chemistry. The ability to selectively functionalize the aromatic ring through electrophilic substitution allows for the synthesis of a diverse range of analogs for structure-activity relationship (SAR) studies. The introduction of nitro, halo, or sulfonic acid groups can modulate the electronic properties, lipophilicity, and metabolic stability of a lead compound, potentially leading to improved pharmacological profiles. The 2-substituted derivatives of this compound, accessible through the reactions described herein, could serve as valuable intermediates in the synthesis of novel therapeutic agents.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be a highly regioselective process. Under typical acidic reaction conditions, the protonated aminomethyl group (-CH₂NH₃⁺) acts as a strong deactivating, meta-directing group, while the methoxymethyl group (-CH₂OCH₃) is a weak activating, ortho, para-director. The concerted directing effect of both substituents strongly favors substitution at the positions ortho to the methoxymethyl group. While nitration, halogenation, and sulfonation are expected to proceed with high selectivity, Friedel-Crafts reactions are likely to be unsuccessful due to catalyst complexation with the amino group. The protocols and predictive data provided in this guide offer a solid foundation for researchers engaged in the synthesis and derivatization of this and related molecular scaffolds.

References

Methodological & Application

Application Notes and Protocols for (4-(Methoxymethyl)phenyl)methanamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(4-(Methoxymethyl)phenyl)methanamine is a versatile primary amine building block utilized in organic synthesis for the introduction of the 4-(methoxymethyl)benzyl moiety. This functional group can be found in a variety of scaffolds developed in medicinal chemistry and materials science. Its utility stems from the reactivity of the primary amine, which readily participates in common bond-forming reactions such as N-alkylation, reductive amination, and acylation. These reactions allow for the straightforward incorporation of this substituted benzyl group into more complex molecular architectures.

The methoxymethyl group at the para position offers a unique combination of steric bulk and potential for hydrogen bonding, which can influence the pharmacological properties of the final compounds. This application note provides detailed protocols for the use of this compound in two key synthetic transformations: Reductive Amination and N-Alkylation .

Key Applications and Protocols

Synthesis of N-Aryl Derivatives via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is highly valued for its efficiency and operational simplicity.

Figure 1. General workflow for the reductive amination of this compound.

This protocol details the reductive amination of 4-(methoxymethyl)benzaldehyde with aniline to exemplify the synthesis of a diarylamine derivative.

Materials:

-

This compound (1.0 equiv.)

-

Benzaldehyde (1.05 equiv.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and benzaldehyde (1.05 equiv.) in anhydrous dichloromethane.

-

Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-